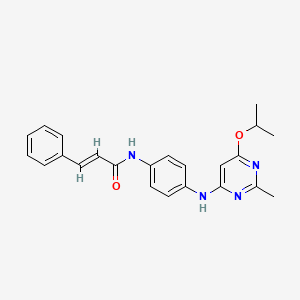

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide

Description

N-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide is a synthetic small molecule featuring a pyrimidine core substituted with a methyl group at position 2 and an isopropoxy group at position 4. The pyrimidine ring is linked via an amino group to a phenyl ring, which is further connected to a cinnamamide moiety.

Properties

IUPAC Name |

(E)-N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O2/c1-16(2)29-23-15-21(24-17(3)25-23)26-19-10-12-20(13-11-19)27-22(28)14-9-18-7-5-4-6-8-18/h4-16H,1-3H3,(H,27,28)(H,24,25,26)/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLHPEKNEUILPND-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Key Observations:

-

Electron-withdrawing groups (e.g., Cl) on the N-phenyl ring enhance reaction efficiency by increasing the electrophilicity of the carbonyl group .

-

Enzymatic methods (e.g., Lipozyme® TL IM) offer an alternative under mild conditions (45°C, tert-amyl alcohol) with comparable yields (~91%) for analogous cinnamamides .

Reactivity of the α,β-Unsaturated Carbonyl

The Michael acceptor in the cinnamamide moiety undergoes nucleophilic additions:

-

Reactants : Thiols (e.g., glutathione)

-

Conditions : Phosphate buffer (pH 7.4), 37°C

-

Outcome : Covalent adduct formation, confirmed via LC-MS (observed for compound 1g in )

-

Conditions : Acidic (HCl) or basic (NaOH) aqueous media

-

Outcome : Cleavage of the amide bond to regenerate cinnamic acid and the pyrimidine-aniline derivative (observed in stability studies of related cinnamamides ).

Pyrimidine Ring Functionalization

The 6-isopropoxy-2-methylpyrimidin-4-yl group participates in substitution reactions:

Nucleophilic Aromatic Substitution :

-

Reactants : Alkoxides or amines

-

Conditions : DMF, 80°C, 12 hours

-

Outcome : Replacement of the isopropoxy group with stronger nucleophiles (e.g., methoxy, amino)

Oxidation :

-

Conditions : KMnO₄, acidic aqueous solution

-

Outcome : Oxidation of the methyl group to a carboxylic acid (observed in pyrimidine derivatives).

Catalytic Modifications

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 45°C | Maximizes enzyme activity |

| Residence time | 40 min | 91.3% conversion |

| Substrate ratio | 1:2 (ester:amine) | Prevents side reactions |

Stability Under Physiological Conditions

Studies on analogous cinnamamides reveal:

-

pH Stability : Stable in neutral buffers (pH 6–8) but degrade under strongly acidic (pH < 3) or basic (pH > 10) conditions .

-

Thermal Stability : Decomposition above 150°C (TGA data for N-phenyl cinnamamides ).

Comparative Reaction Efficiency

| Method | Yield (%) | Time | Scalability |

|---|---|---|---|

| Chemical coupling | 70–85 | 3–5 h | High |

| Enzymatic synthesis | 85–91 | 40 min | Moderate |

| CuAAC modification | 30–81 | 6–12 h | Low |

Key Challenges and Solutions

Scientific Research Applications

Anticancer Activity

The primary application of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide lies in its anticancer properties . Research has indicated that derivatives of cinnamamide, including this compound, exhibit notable cytotoxic effects against various cancer cell lines.

Case Studies

A study focusing on a series of cinnamide derivatives, including this compound, reported an IC50 value of 4.23 μM against HepG2 cells, indicating strong antiproliferative activity . The compound's ability to inhibit epidermal growth factor receptor (EGFR) activity further supports its potential as an antitumor agent.

Antioxidant Properties

This compound has also been studied for its antioxidant capabilities . Cinnamide derivatives have demonstrated the ability to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) pathway, which plays a crucial role in cellular defense against oxidative stress.

Research Findings

One study highlighted that certain cinnamide derivatives exhibited up to 15.6 times more potent Nrf2/ARE luciferase activity compared to negative controls, suggesting their potential utility in antioxidative therapy . This property can be beneficial in protecting hepatocytes from oxidative damage, thus contributing to liver health.

Enzyme Inhibition

Another promising application of this compound is its role as an enzyme inhibitor . The compound has been implicated in inhibiting enzymes involved in cancer progression.

Specific Enzyme Targets

Research indicates that derivatives containing similar structural motifs may inhibit enzymes such as α-glucosidase, which is relevant for managing diabetes and metabolic disorders . The specific interactions and inhibitory mechanisms require further exploration but highlight a potential dual application in both oncology and metabolic disease management.

Data Summary Table

Mechanism of Action

The mechanism of action of N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analog 1: 2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol

Key Features :

- Core: Benzylidene amino group with a V-shaped conformation.

- Substituents : Hydroxy and methoxy groups on aromatic rings.

- Conformation : Dihedral angles of 78.11° (between benzene rings) and 11.84° (between benzene and methoxy-salicylaldehyde ring).

- Interactions : Intermolecular O—H⋯N hydrogen bonds and π-π stacking between aromatic systems .

Comparison with Target Compound :

- Similarities : Both compounds utilize aromatic stacking (π-π interactions) and hydrogen bonding for structural stabilization.

- Differences: The target compound’s pyrimidine core and isopropoxy group introduce distinct electronic and steric effects compared to the benzylidene amino scaffold in Analog 1.

Structural Analog 2: N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

Key Features :

- Core : Pyrimidine ring with methyl and phenyl substituents.

- Substituents : Fluorophenyl and methoxyphenyl groups.

- Conformation : Dihedral angles of 12.8°, 12.0°, and 86.1° between pyrimidine and attached aromatic rings.

- Interactions : Intramolecular N—H⋯N hydrogen bonds and weak C—H⋯O/C—H⋯π interactions .

- Activity : Demonstrated antimicrobial properties.

Comparison with Target Compound :

- Differences : The target compound’s isopropoxy group and cinnamamide moiety may enhance lipophilicity and protein-binding capacity compared to Analog 2’s fluorophenyl and methoxyphenyl groups.

Structural Analog 3: N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide

Key Features :

Comparison with Target Compound :

- Similarities : Both contain amide functionalities, enabling hydrogen bonding.

- Differences : The piperidine core in Analog 3 contrasts with the pyrimidine ring in the target compound, leading to divergent conformational flexibility and target selectivity.

Discussion of Research Implications

- Structural Insights : The pyrimidine core in the target compound and Analog 2 highlights the importance of aromatic heterocycles in drug design. Substitutions like isopropoxy (target) or methoxy (Analog 2) fine-tune electronic properties and steric bulk, influencing binding affinity .

- Functional Potential: The cinnamamide group in the target compound may enhance interactions with biological targets through π-π stacking or hydrogen bonding, similar to the benzylidene amino group in Analog 1 .

- Synthesis and Characterization : Crystallographic techniques (e.g., SHELX programs) are critical for resolving complex structures, as seen in Analog 1 and 2 .

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and comparison with related compounds.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a cinnamamide moiety linked to a pyrimidine derivative. The synthesis typically involves multiple steps, including the formation of the pyrimidine ring through condensation reactions and subsequent coupling with the cinnamamide structure using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases or enzymes involved in cell signaling pathways, which can lead to altered cellular responses.

- Nrf2/ARE Pathway Activation : Similar compounds have shown the ability to activate the nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, enhancing cellular defense mechanisms against oxidative stress. For example, derivatives of N-phenyl cinnamamide have demonstrated significant luciferase activity in HepG2 cells, indicating their potential as Nrf2 activators .

- Anti-inflammatory Effects : Research indicates that compounds with similar structures can modulate inflammatory responses, potentially through inhibition of NF-kB signaling pathways .

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. The compound's ability to interfere with cell signaling pathways involved in tumor growth and survival is a focal point for ongoing research. Its structural similarities to known anticancer agents suggest it could act as a lead compound for further development .

Antioxidant Activity

The activation of the Nrf2/ARE pathway indicates significant antioxidant potential. Compounds that activate this pathway can increase the expression of protective enzymes such as NAD(P)H quinone oxidoreductase 1 and hemeoxygenase-1, which are crucial for cellular detoxification processes .

Anti-inflammatory Properties

Studies on related cinnamamide derivatives have shown that they can reduce inflammation by modulating NF-kB activity. This suggests that this compound may also exhibit similar anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Comparative Analysis with Related Compounds

A comparative analysis with similar compounds helps elucidate the unique biological activity of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)aminophenyl)-cinnamamide | Structure | Potential anticancer, antioxidant, anti-inflammatory |

| N-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)aminophenyl)-benzamide | Structure | Anticancer, moderate antioxidant |

| N-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)aminophenyl)-methoxybenzamide | Structure | Reduced biological activity due to methoxy substitution |

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of cinnamide derivatives:

- Case Study on Hepatocytes : A study demonstrated that certain cinnamide derivatives activated the Nrf2 pathway in HepG2 cells, leading to increased expression of antioxidant genes and enhanced cell survival under oxidative stress conditions .

- In Vivo Studies : Animal models have shown promising results where related compounds reduced tumor growth and exhibited lower toxicity compared to traditional chemotherapeutics, suggesting a favorable therapeutic index for further development .

Q & A

Q. What are the critical steps in synthesizing N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)cinnamamide, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, typically starting with the preparation of a pyrimidine intermediate (e.g., 6-isopropoxy-2-methylpyrimidin-4-amine) followed by coupling with a cinnamamide derivative. Key steps include:

- Amination : Introducing the phenylamino group via nucleophilic substitution under reflux conditions with a polar aprotic solvent like DMF .

- Coupling : Using 4-phenylcinnamoyl chloride or activated esters (e.g., HATU) in the presence of a base (e.g., triethylamine) to form the amide bond .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization for high-purity yields.

Optimization : Reaction yields improve with controlled temperature (40–60°C), anhydrous conditions, and catalytic DMAP for acyl transfer . Kinetic monitoring via HPLC or TLC ensures intermediate stability.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrimidine ring and amide bond formation. For example, downfield shifts (~8.5 ppm) in aromatic protons indicate conjugation with the cinnamamide moiety .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 435.2) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and stability under varying pH conditions .

Advanced Research Questions

Q. How do structural modifications (e.g., isopropoxy vs. methoxy groups) influence the compound’s bioactivity and metabolic stability?

- Lipophilicity : The isopropoxy group enhances logP by ~0.5 units compared to methoxy, improving membrane permeability but potentially reducing aqueous solubility .

- Metabolic Stability : Trifluoromethyl or isopropoxy substituents resist oxidative metabolism (e.g., CYP3A4), as shown in microsomal assays .

- Bioactivity : Pyrimidine derivatives with bulkier alkoxy groups (e.g., isopropoxy) exhibit stronger binding to kinase targets (e.g., EGFR) due to hydrophobic pocket interactions .

Q. Methodological Approach :

Q. How can data contradictions in reaction yields or biological activity across studies be resolved?

Discrepancies often arise from:

- Impurity Profiles : Trace solvents (e.g., DMSO) or unreacted intermediates may skew bioassay results. Use LC-MS/MS to identify contaminants .

- Crystallinity : Polymorphic forms (e.g., anhydrous vs. solvated crystals) affect solubility and bioavailability. Characterize via PXRD and DSC .

- Assay Conditions : Varying pH or serum protein content in cell-based assays alters apparent activity. Standardize protocols (e.g., 10% FBS in DMEM) .

Q. Resolution Strategy :

Q. What computational tools are recommended for predicting the compound’s ADMET properties?

- ADMET Prediction : Use SwissADME or ADMETlab 2.0 to estimate permeability (Caco-2), hepatic clearance, and hERG inhibition risk .

- Metabolite Identification : GLORYx predicts phase I/II metabolites, highlighting potential toxophores (e.g., epoxide formation from cinnamamide) .

- Docking Studies : AutoDock or Schrödinger Suite for binding mode analysis with target proteins (e.g., COX-2 or kinases) .

Validation : Compare in silico results with in vitro data (e.g., microsomal stability assays) to refine predictive models .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in kinase inhibition?

- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify primary targets (e.g., JAK2, ABL1) .

- Cellular Pathway Analysis : Phospho-proteomics (LC-MS/MS) to map downstream signaling (e.g., STAT3 phosphorylation) .

- X-ray Crystallography : Co-crystallize the compound with target kinases to resolve binding interactions (e.g., hinge region hydrogen bonds) .

Controls : Include known inhibitors (e.g., imatinib for ABL1) and inactive enantiomers to confirm specificity .

Q. What strategies mitigate degradation during long-term stability studies?

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways .

- Stabilization : Lyophilization with cryoprotectants (e.g., trehalose) or storage in amber vials under argon .

- Analytical Monitoring : UPLC-PDA tracks degradation products; isolate major impurities via prep-HPLC for structural elucidation (NMR/MS) .

Q. How does the compound’s crystal packing affect its physicochemical properties?

- Hydrogen Bonding : Intramolecular N–H⋯N bonds (2.1–2.3 Å) stabilize the pyrimidine core, as seen in related structures .

- Solubility : π-π stacking between cinnamamide phenyl rings reduces aqueous solubility but enhances crystalline stability .

- Polymorphism Screening : Use solvent-drop grinding or slurry conversion to identify stable polymorphs with favorable dissolution rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.